1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
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Overview
Description
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic aromatic organic compound. It features a benzimidazole core fused with a carboxylic acid group at the 4-position and a pyridine ring at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial processes.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
Benzimidazole derivatives have been reported to exhibit g2/m phase arrest , indicating that they may interact with targets involved in cell cycle regulation.
Biochemical Pathways
Given the reported antiproliferative activity of benzimidazole derivatives , it is likely that they affect pathways involved in cell proliferation and growth.
Result of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting that they may induce cell cycle arrest and inhibit cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method includes the reaction of o-phenylenediamine with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of corrosion inhibitors, dyes, and polymers.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1H-Benzimidazole-5-carboxylic acid: Carboxylic acid group at the 5-position.
2-(2-Pyridinyl)-1H-benzimidazole: Pyridine ring at the 2-position without the carboxylic acid group.
Uniqueness: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is unique due to the specific positioning of the carboxylic acid and pyridine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAKCUOJBWTKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467631 |
Source
|
Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-89-2 |
Source
|
Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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